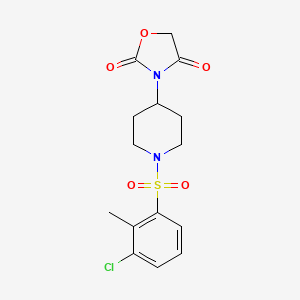

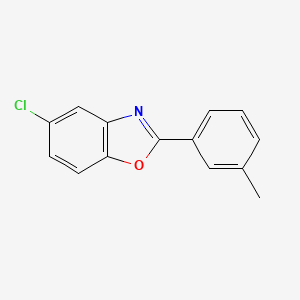

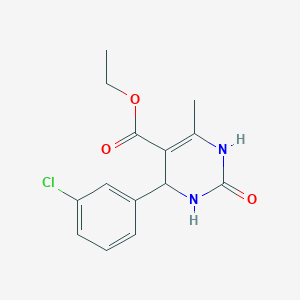

3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione, also known as CP-690,550, is a chemical compound that has shown potential as an immunosuppressant drug. This compound is a synthetic small molecule that targets the Janus kinase (JAK) family of enzymes, which play a key role in the signaling pathways of cytokines and growth factors. CP-690,550 has been studied extensively in preclinical and clinical trials for its potential use in treating various autoimmune diseases, such as rheumatoid arthritis and psoriasis.

科学的研究の応用

Anticancer Activity

Research has focused on the synthesis and evaluation of compounds related to oxazolidine-2,4-dione derivatives for their potential anticancer activities. A study highlighted the synthesis of N-substituted indole derivatives, where compounds were tested for their efficacy against human breast cancer cell lines. The study found specific derivatives exhibiting significant inhibition of the topoisomerase-I enzyme, indicating potential as anticancer agents (N. Kumar & Sanjay K. Sharma, 2022).

Antimicrobial Activities

Another research avenue explores the antimicrobial potential of oxazolidine-2,4-dione derivatives. Studies synthesized new compounds that were evaluated against various bacterial and fungal strains. One study demonstrated that certain derivatives showed significant antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These findings suggest that oxazolidine-2,4-dione derivatives can be potent antimicrobial agents, offering a promising avenue for developing new antibacterial drugs (O. Prakash et al., 2010).

Synthesis and Chemical Properties

The synthesis and functionalization of oxazolidine-2,4-dione and its derivatives have been a significant focus of chemical research. One study detailed the efficient synthesis of 1,2,4-dithiazolidine-3,5-diones, showcasing their utility as amino protecting groups in peptide synthesis. This work underscores the versatility of oxazolidine-2,4-dione derivatives in synthetic organic chemistry, highlighting their potential in creating complex molecular architectures (M. Barany et al., 2005).

Novel Drug Discovery

Oxazolidine-2,4-dione derivatives have also been investigated for their role in novel drug discovery, including the development of new fungicides and antihyperglycemic agents. For instance, famoxadone, an oxazolidinone derivative, has been commercialized as an agricultural fungicide, demonstrating the compound class's potential beyond pharmaceutical applications. This highlights the diversity in the application of oxazolidine-2,4-dione derivatives, extending their utility to areas such as agriculture and pest control (J. A. Sternberg et al., 2001).

特性

IUPAC Name |

3-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O5S/c1-10-12(16)3-2-4-13(10)24(21,22)17-7-5-11(6-8-17)18-14(19)9-23-15(18)20/h2-4,11H,5-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYAUFAZVGHRKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

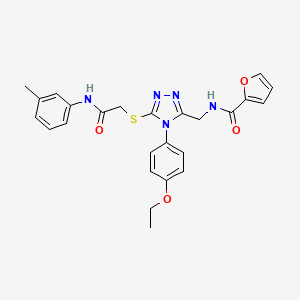

![ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2707011.png)

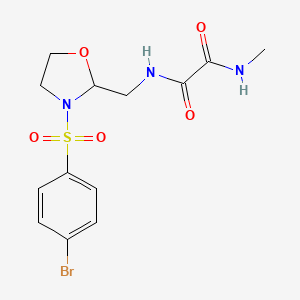

![N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2707012.png)

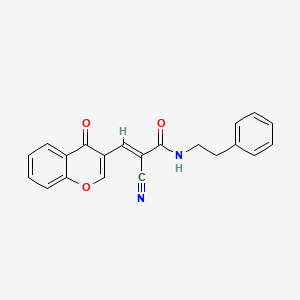

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid](/img/structure/B2707013.png)

![1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2707021.png)